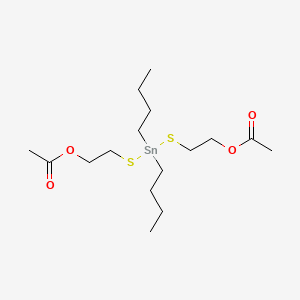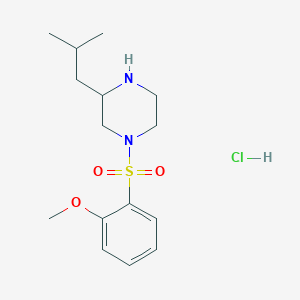
6-Methylamino-5-nitroisocytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylamino-5-nitroisocytosine is a small molecule belonging to the class of organic compounds known as nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (NO2) attached to an aromatic ring. The chemical formula for this compound is C5H7N5O3, and it has a molecular weight of 185.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylamino-5-nitroisocytosine typically involves the nitration of an appropriate precursor, followed by methylation. One common method involves the nitration of 5-aminoisocytosine, which is then methylated to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylamino-5-nitroisocytosine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 6-Methylamino-5-aminoisocytosine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Methylamino-5-nitroisocytosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mécanisme D'action
6-Methylamino-5-nitroisocytosine exerts its effects primarily by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the folate biosynthesis pathway in bacteria. By inhibiting DHPS, this compound disrupts the production of folate, which is essential for bacterial growth and replication . The compound binds to the pterin binding site of DHPS, preventing the enzyme from catalyzing the condensation of para-aminobenzoate (pABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPt-PP) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteroic Acid: Another inhibitor of DHPS, but with a different structure.
[Pterin-6-Yl Methanyl]-Phosphonophosphate: Similar in function but with a different chemical structure.
Uniqueness
6-Methylamino-5-nitroisocytosine is unique due to its specific binding affinity for the pterin binding site of DHPS. This specificity makes it a promising candidate for the development of new antimicrobial agents, particularly against bacteria that have developed resistance to other DHPS inhibitors .
Propriétés
Formule moléculaire |
C5H7N5O3 |
|---|---|
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
2-amino-4-(methylamino)-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N5O3/c1-7-3-2(10(12)13)4(11)9-5(6)8-3/h1H3,(H4,6,7,8,9,11) |
Clé InChI |
NMCMUSAXKISTKW-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=O)NC(=N1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)




![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)




